molecular formula C23H17N3O3S B4955582 (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B4955582
M. Wt: 415.5 g/mol
InChI Key: FMVHZYIRLAYQLU-ZRDIBKRKSA-N
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Description

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

    Formation of the Prop-2-enamide Moiety: This involves the reaction of the benzothiazole derivative with 3-nitrobenzaldehyde in the presence of a base to form the corresponding enamine, followed by acylation to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the prop-2-enamide moiety.

    Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole and prop-2-enamide moieties.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Substituted benzothiazole and nitrophenyl derivatives.

Scientific Research Applications

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Properties: The presence of the benzothiazole and nitrophenyl groups can impart unique electronic and optical properties, making it useful in materials science.

Comparison with Similar Compounds

    (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

    (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness:

  • The specific arrangement of functional groups in (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide imparts unique chemical and physical properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-15-9-11-17(23-25-19-7-2-3-8-21(19)30-23)14-20(15)24-22(27)12-10-16-5-4-6-18(13-16)26(28)29/h2-14H,1H3,(H,24,27)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVHZYIRLAYQLU-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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